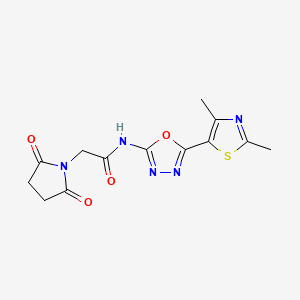

![molecular formula C24H15F3N4O2 B2494187 2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one CAS No. 1291863-31-4](/img/structure/B2494187.png)

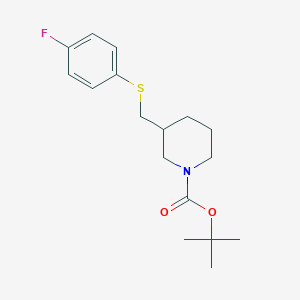

2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one" involves several key steps, starting from basic precursors like phthalic anhydride or similar derivatives. One approach involves the condensation reactions to form phthalazinone derivatives, followed by further functionalization to introduce the oxadiazole moiety. For instance, the synthesis of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives has been reported, highlighting the versatility of phthalazinone as a scaffold for introducing various substituents (Sridhara et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

The compound under discussion has been the basis for the synthesis of various derivatives with significant antimicrobial activities. For instance, new 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-2,4,6-trimethylphenyl-1(2H)-oxo-phthalazine derivatives have been synthesized and identified for their antimicrobial potential. These derivatives show promise in combating various bacterial and fungal strains, highlighting the compound's utility as a precursor in developing antimicrobial agents (El-Hashash et al., 2012).

Scaffold for Human A3 Adenosine Receptor Antagonists

The compound's core structure has been identified as a potential scaffold for designing novel human A3 adenosine receptor antagonists. This discovery is particularly relevant in the context of molecular simplification approaches, where the compound's structural similarity to known scaffolds allows for the design of potent and selective antagonists (Poli et al., 2011).

Physicochemical Properties in Polymeric Materials

This compound and its derivatives have also found application in the synthesis of sulfonated poly(aryl ether) polymers containing phthalazinone and oxadiazole moieties. These polymers exhibit excellent film-forming properties and potential in various applications due to their significant water uptake, proton conductivity, and thermal stability (Jin & Zhu, 2018).

Anticancer Evaluation

Derivatives of this compound have been synthesized and evaluated for their anticancer activity against multiple cancer cell lines, showing moderate to excellent activity. This underscores the compound's relevance in medicinal chemistry, particularly in the search for new therapeutic agents for cancer treatment (Ravinaik et al., 2021).

Greener Synthesis and Antimicrobial Evaluation

The compound has been utilized in a greener synthesis approach, leading to new derivatives with significant antibacterial and antifungal activities. This approach not only showcases the compound's versatility in generating biologically active derivatives but also emphasizes the potential environmental benefits of adopting greener synthesis methodologies (Sakram et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-methylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F3N4O2/c1-14-6-2-5-9-19(14)31-23(32)18-8-4-3-7-17(18)20(29-31)22-28-21(30-33-22)15-10-12-16(13-11-15)24(25,26)27/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGVWQLVBODFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)

![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)

![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)